molecular formula C14H11Cl2N3O2S B5178582 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B5178582
M. Wt: 356.2 g/mol
InChI Key: ZTIMUVCMNJSWRS-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a tetrahydropyridinyl moiety. Its molecular formula is C14H11Cl2N3O2S, and it is known for its potential biological and chemical activities.

Properties

IUPAC Name

2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-7-1-2-8(11(16)3-7)9-4-13(21)19-14(10(9)5-17)22-6-12(18)20/h1-3,9H,4,6H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMUVCMNJSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with cyanoacetamide under basic conditions to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the tetrahydropyridinyl moiety and the positioning of the cyano and dichlorophenyl groups.

Biological Activity

The compound 2-{[3-Cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic molecule with potential biological activities that have garnered research interest. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16Cl2N2O3SC_{17}H_{16}Cl_{2}N_{2}O_{3}S with a molecular weight of 399.3 g/mol. The IUPAC name is propyl 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate. Its structure includes a cyano group and a dichlorophenyl moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H16Cl2N2O3SC_{17}H_{16}Cl_{2}N_{2}O_{3}S
Molecular Weight399.3 g/mol
IUPAC Namepropyl 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Initial Reaction : The reaction of 2,4-dichlorophenylacetonitrile with a suitable pyridine derivative.
  • Catalysis : Often catalyzed by bases like triethylamine in solvents such as dimethylformamide (DMF).
  • Purification : The product is purified through crystallization or chromatography techniques to achieve high purity levels.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In studies using A549 human lung adenocarcinoma cells and HSAEC1-KT non-cancerous cells, compounds were tested at a concentration of 100 µM for 24 hours. The results showed that certain derivatives reduced cell viability significantly compared to controls like cisplatin .
Compound TypeA549 Cell Viability (%)HSAEC1-KT Cell Viability (%)
Control (Cisplatin)~30~90
Tested Compound~50 (varies by structure)~70 (varies by structure)

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

  • Pathogen Testing : The compound was screened against various multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. Results indicated moderate inhibitory effects against Gram-negative bacteria while showing less efficacy against Gram-positive strains .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The cyano and dichlorophenyl groups may interact with specific enzymes or receptors within cancerous cells leading to altered cellular pathways.
  • Cell Cycle Arrest : Studies suggest that related compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through modulation of key pathways such as EGFR and p53-MDM2 .

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in targeting cancer cells while sparing normal cells. For example:

  • Study on Anticancer Activity : A compound structurally related to the target compound demonstrated an IC50 value of 12 nM against A549 cells while maintaining lower cytotoxicity towards non-cancerous cells.
    • Mechanisms Identified : Apoptosis induction and cell cycle arrest were confirmed through flow cytometry and Western blot analyses.

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